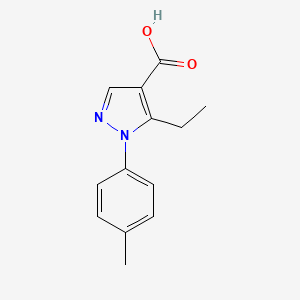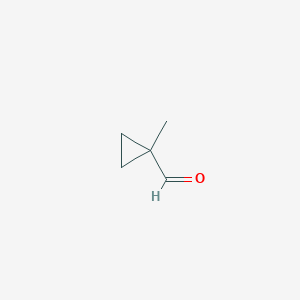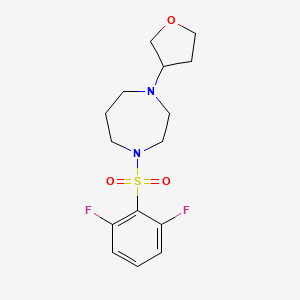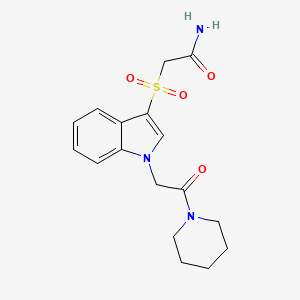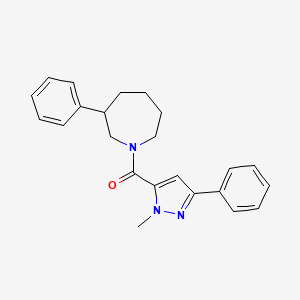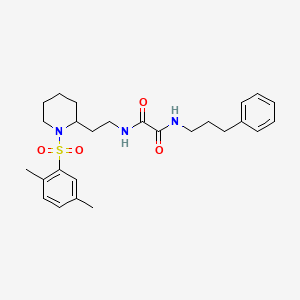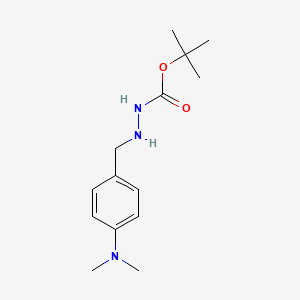
Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 349105-62-0 . It has a molecular weight of 265.36 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H23N3O2 . The InChI code for this compound is 1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18) . This compound contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 265.36 .Scientific Research Applications
Insecticidal Activity
- Studies have demonstrated the potential of tert-butyl hydrazinecarboxylate derivatives in the development of insecticidal agents. For instance, larvicidal activities against specific pests like the rice stem borer have been investigated, showing that the hydrophobicity and bulkiness of substituents can significantly affect insecticidal efficacy. Compounds designed with optimized substitution patterns exhibit considerable larvicidal activities, suggesting potential applications in pest control (Oikawa et al., 1994).
Organic Synthesis
- The reactivity of tert-butyl and dimethyl amino groups in the context of organic synthesis has been explored, with studies on their interactions with difunctional nucleophiles. This research sheds light on the formation of novel compounds, which might have further applications in material science or pharmacology (Gein et al., 2004).
Electron Transfer and Radical Cations
- Research on the electron transfer rates and charge-localized radical cations of compounds structurally similar to tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate provides insights into their potential electronic applications. Such studies are foundational in understanding the electronic properties of novel compounds for applications in electronic materials or sensors (Nelsen et al., 1997).
Novel Protecting Groups in Peptide Synthesis
- The compound has been utilized in the development of novel protecting groups for the synthesis of atypical peptides, demonstrating its utility in advancing methodologies in peptide synthesis. This application is crucial for the development of new therapeutic peptides and proteins (Chan et al., 1995).
Lewis Pair Reactivity
- Investigations into the reactivity of tert-butyl hydrazine derivatives with Lewis acids and bases have shown potential applications in catalysis. Such studies are important for developing new catalytic systems with enhanced efficiency and selectivity (Uhl et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[4-(dimethylamino)phenyl]methylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJOYHGNYELQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2867260.png)
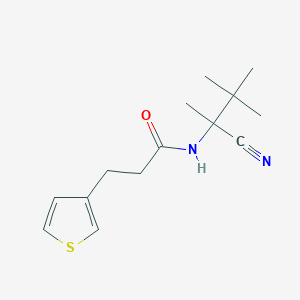
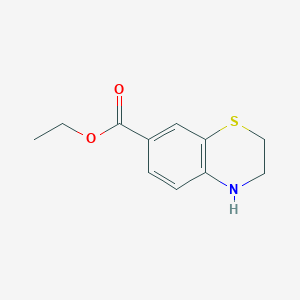
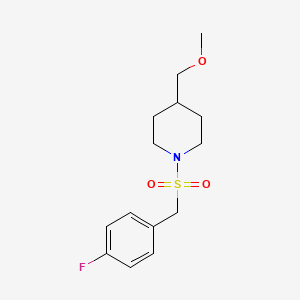
![4-[butyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867266.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)
![10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2867268.png)
